molecular formula C7H13NO B3046246 Octahydrofuro[3,2-c]pyridine CAS No. 1214875-47-4

Octahydrofuro[3,2-c]pyridine

Cat. No.: B3046246
CAS No.: 1214875-47-4
M. Wt: 127.18
InChI Key: TXUAGBMPDJZPAN-UHFFFAOYSA-N
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Description

Octahydrofuro[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydrofuro[3,2-c]pyridine typically involves the condensation of suitable precursors under specific conditions. One common method is the condensation of 1,5-dicarbonyl compounds with ammonia, followed by cyclization and reduction steps . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Bulk manufacturing often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Octahydrofuro[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: Reduction reactions can modify the oxidation state of the compound, often making it more reactive.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Octahydrofuro[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which octahydrofuro[3,2-c]pyridine exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or its function as a catalyst in chemical reactions .

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-8-5-6-2-4-9-7(1)6/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUAGBMPDJZPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1OCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214875-47-4
Record name Octahydrofuro[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214875-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydrofuro[3,2-c]pyridine
Reactant of Route 2
Octahydrofuro[3,2-c]pyridine
Reactant of Route 3
Octahydrofuro[3,2-c]pyridine
Reactant of Route 4
Octahydrofuro[3,2-c]pyridine
Reactant of Route 5
Octahydrofuro[3,2-c]pyridine
Reactant of Route 6
Octahydrofuro[3,2-c]pyridine

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